molecular formula C12H17NO2 B7512388 N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide

N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide

Cat. No. B7512388
M. Wt: 207.27 g/mol
InChI Key: VDOYNUCONQEKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a cyclic amide that is synthesized through a multistep process and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide is not fully understood. However, it has been found to interact with various biological targets, including G protein-coupled receptors and enzymes involved in inflammation and pain. The compound has also been found to inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. The compound has also been found to exhibit analgesic effects in animal models of pain. Additionally, it has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide in lab experiments include its potential as a ligand for G protein-coupled receptors and its various biological activities. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

Future research on N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide could focus on its potential use in drug discovery, particularly as a ligand for G protein-coupled receptors. Further studies could also investigate its potential use in the treatment of cancer, arthritis, and pain management. Additionally, research could focus on understanding the compound's mechanism of action and identifying potential side effects.

Synthesis Methods

The synthesis of N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide involves a multistep process that begins with the reaction of 5-methylfurfural with methylamine to form N-methyl-5-methylfuran-2-carboxamide. This compound is then reacted with cyclobutanecarboxylic acid to form N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and analgesic effects. It has been studied for its potential use in the treatment of cancer, arthritis, and pain management. The compound has also been found to have potential as a ligand for G protein-coupled receptors and has been studied for its potential use in drug discovery.

properties

IUPAC Name

N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-6-7-11(15-9)8-13(2)12(14)10-4-3-5-10/h6-7,10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOYNUCONQEKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide

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